Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-
Overview
Description
Bicyclo[221]heptane-2-carboxylic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- is a complex organic compound that features a bicyclic structure
Mechanism of Action
Target of Action
It is known that this compound is a derivative of the amino acid glycine , suggesting that it may interact with proteins or enzymes that recognize or process glycine.
Mode of Action
As a glycine derivative , it may mimic the structure of glycine and interact with glycine receptors or enzymes that metabolize glycine
Biochemical Pathways
Given its structural similarity to glycine , it may be involved in pathways where glycine plays a role, such as the synthesis of proteins, purines, and glutathione. The downstream effects of these interactions would depend on the specific context and require further investigation.
Result of Action
As a glycine derivative , it may have effects similar to those of glycine, which include neurotransmission, antioxidation, and protein synthesis, among others.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[221]heptane-2-carboxylic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- typically involves multiple steps One common method includes the initial formation of the bicyclo[22The final step involves the attachment of the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group through a series of reactions that may include esterification and amination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can simplify the molecule by removing oxygen atoms or adding hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biology, it is used in the study of enzyme interactions and protein folding. The Fmoc group is particularly useful in peptide synthesis.
Medicine
Industry
In industry, it is used in the production of advanced materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester: Similar in structure but lacks the Fmoc group.
Bicyclo[2.2.1]heptane-2-carboxylic acid: The parent compound without additional functional groups.
Uniqueness
What sets Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- apart is its combination of the bicyclic structure with the Fmoc group. This unique combination allows for specialized applications in peptide synthesis and biochemical research.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-21(26)23(12-14-9-10-15(23)11-14)24-22(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,24,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSJQWJNLQURMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301131499 | |
Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]bicyclo[2.2.1]heptane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301131499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188751-57-7 | |
Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]bicyclo[2.2.1]heptane-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=188751-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]bicyclo[2.2.1]heptane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301131499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.